molecular formula C14H16F4N2O3 B11524415 Ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-(propanoylamino)propanoate

Ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-(propanoylamino)propanoate

Cat. No.: B11524415
M. Wt: 336.28 g/mol
InChI Key: BAXVDNKZDAGOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-PROPANAMIDOPROPANOATE is a fluorinated organic compound known for its unique chemical properties. It is used in various scientific research fields due to its stability and reactivity. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other industrial applications.

Preparation Methods

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-PROPANAMIDOPROPANOATE typically involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-PROPANAMIDOPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-PROPANAMIDOPROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved.

Comparison with Similar Compounds

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-PROPANAMIDOPROPANOATE can be compared with other similar fluorinated compounds, such as:

    Ethyl 3,3,3-trifluoropropionate: Another fluorinated ester with similar reactivity but different applications.

    2,2,2-Trifluoroethyl ether: A fluorinated ether with distinct chemical properties and uses. The uniqueness of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-PROPANAMIDOPROPANOATE lies in its specific structure, which imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H16F4N2O3

Molecular Weight

336.28 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-(propanoylamino)propanoate

InChI

InChI=1S/C14H16F4N2O3/c1-3-11(21)20-13(14(16,17)18,12(22)23-4-2)19-10-8-6-5-7-9(10)15/h5-8,19H,3-4H2,1-2H3,(H,20,21)

InChI Key

BAXVDNKZDAGOTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.